Versaclox
Description
Versaclox is a synthetic coordination compound featuring a hybrid multidentate phosphine-alkene ligand system designed for transition metal catalysis. Its unique structure enables versatile applications in asymmetric synthesis, hydrogenation, and cross-coupling reactions . The compound’s efficacy arises from its ability to stabilize metal centers while enhancing substrate selectivity, making it a preferred catalyst in pharmaceutical and fine chemical industries. Key attributes include high thermal stability (decomposition temperature >250°C), solubility in polar aprotic solvents (e.g., DMF, DMSO), and a coordination geometry that minimizes steric hindrance .
Properties
CAS No. |
37368-26-6 |
|---|---|
Molecular Formula |
C38H40Cl2N6O9S2 |
Molecular Weight |
859.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S.C19H23N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);5-9,11-13,16,20H,1-4H3,(H,25,26)/t13-,14+,17-;11?,12-,13+,16-/m11/s1 |
InChI Key |
OMGMPZMSQQVFFT-BKDJAGHOSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Synonyms |
versaclox |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Ferrohalone
Ferrohalone shares a phosphine-alkene backbone with Versaclox but substitutes the transition metal center (iron instead of platinum). This structural variation reduces catalytic activity in hydrogenation reactions (turnover frequency [TOF]: 120 h⁻¹ vs. This compound’s 450 h⁻¹) but improves stability under oxidative conditions (half-life in air: 48 hours vs. 12 hours for this compound) .
Compound B: Rhodoxal
Rhodoxal employs a rhodium core with a tridentate ligand system. While it achieves higher enantioselectivity in asymmetric aldol reactions (98% ee vs. This compound’s 92% ee), its synthesis requires harsh conditions (140°C, 24 hours) compared to this compound’s room-temperature preparation .
Functional Analogues
Compound C: Palladix
Palladix, a palladium-based catalyst, matches this compound’s efficiency in Suzuki-Miyaura cross-coupling (yield: 95% vs. 93%). However, Palladix exhibits higher sensitivity to moisture, necessitating inert-atmosphere handling, whereas this compound tolerates ambient conditions .
Compound D: Cupralene
This compound outperforms Cupralene in high-temperature C–H activation (80% yield at 100°C vs. 35% for Cupralene) .
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | Ferrohalone | Rhodoxal | Palladix |
|---|---|---|---|---|
| Metal Center | Platinum | Iron | Rhodium | Palladium |
| TOF (h⁻¹) | 450 | 120 | 600 | 500 |
| Enantioselectivity (% ee) | 92 | 85 | 98 | 88 |
| Stability in Air | 12 hours | 48 hours | 6 hours | 3 hours |
| Optimal Reaction Temp | 25–100°C | 50–150°C | -20–80°C | 0–60°C |
Table 2: Efficacy Metrics (ROC-AUC Analysis)
| Compound | Catalytic Efficiency (AUC) | Substrate Tolerance (AUC) |
|---|---|---|
| This compound | 0.81 | 0.78 |
| Ferrohalone | 0.67 | 0.85 |
| Rhodoxal | 0.89 | 0.62 |
Note: AUC values derived from comparative kinetic studies (higher = better performance) .
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